1-(3-BROMO-5-METHYLPHENYLSULFONYL)PYRROLIDINE
Overview
Description
1-(3-BROMO-5-METHYLPHENYLSULFONYL)PYRROLIDINE is an organic compound with the chemical formula C12H15BrNO2S. It is a heterocyclic compound that contains a pyrrolidine ring substituted with a 3-bromo-5-methylphenylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMO-5-METHYLPHENYLSULFONYL)PYRROLIDINE typically involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-BROMO-5-METHYLPHENYLSULFONYL)PYRROLIDINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromo-5-methylphenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives, depending on the nucleophile used.
Oxidation Reactions: Sulfone derivatives are the major products.
Reduction Reactions: Amines or alcohols are formed as major products.
Scientific Research Applications
1-(3-BROMO-5-METHYLPHENYLSULFONYL)PYRROLIDINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-BROMO-5-METHYLPHENYLSULFONYL)PYRROLIDINE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-((3-Bromo-5-methylphenyl)sulfonyl)piperidine: Similar structure but contains a piperidine ring instead of a pyrrolidine ring.
1-((3-Bromo-5-methylphenyl)sulfonyl)morpholine: Contains a morpholine ring instead of a pyrrolidine ring.
1-((3-Bromo-5-methylphenyl)sulfonyl)azetidine: Contains an azetidine ring instead of a pyrrolidine ring.
Uniqueness
1-(3-BROMO-5-METHYLPHENYLSULFONYL)PYRROLIDINE is unique due to its specific combination of a pyrrolidine ring and a 3-bromo-5-methylphenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)sulfonylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-9-6-10(12)8-11(7-9)16(14,15)13-4-2-3-5-13/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPCLECTVGVBLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S(=O)(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674361 | |
Record name | 1-(3-Bromo-5-methylbenzene-1-sulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-96-3 | |
Record name | 1-[(3-Bromo-5-methylphenyl)sulfonyl]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromo-5-methylbenzene-1-sulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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